Propantheline is a synthetic compound classified as an anticholinergic agent, primarily used in the treatment of gastrointestinal disorders. It functions by inhibiting the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle contraction and secretions in the gastrointestinal tract. Propantheline is often utilized to alleviate symptoms associated with conditions such as peptic ulcers and irritable bowel syndrome. The compound is known chemically as 1,1-Dimethyl-2-(2-diisopropylamino)ethyl bromide, with the molecular formula .
Propantheline is derived from xanthene derivatives, particularly through the synthesis involving xanthene-9-carboxylic acid. It belongs to the broader class of anticholinergic drugs, which are characterized by their ability to block the action of acetylcholine at muscarinic receptors. This classification places propantheline among other similar therapeutic agents used for various medical conditions related to muscle spasms and secretory functions .
The synthesis of propantheline typically involves several key steps:
Propantheline has a complex molecular structure characterized by its bulky diisopropylamino group, which contributes to its pharmacological activity. The structural formula can be represented as follows:
The compound features a quaternary ammonium structure that is pivotal for its interaction with muscarinic receptors. Its three-dimensional conformation is essential for binding affinity and selectivity towards specific receptor subtypes .
Propantheline participates in various chemical reactions that are critical for its synthesis and analysis:
The mechanism of action of propantheline involves antagonism at muscarinic acetylcholine receptors located in smooth muscle tissues:
The efficacy of propantheline can be quantified through pharmacokinetic studies that evaluate its absorption, distribution, metabolism, and excretion profiles.
These properties are crucial for determining appropriate dosages and routes of administration in clinical settings.
Propantheline is primarily employed in clinical medicine for:
Propantheline bromide is a synthetic quaternary ammonium anticholinergic agent with the systematic chemical name [2-(9H-xanthene-9-carbonyloxy)ethyl]diisopropylmethylammonium bromide. Its molecular formula is C₂₃H₃₀BrNO₃, corresponding to a molecular weight of 448.42 g/mol [4] [6]. The compound features a xanthene carboxylic acid ester linked via an ethylene bridge to a permanently charged tetraalkylammonium group (specifically, a methyl-diisopropylammonium moiety) [1] [6].
The core structure consists of three planar fused rings forming the xanthene system (dibenzopyran), with the carboxylic acid group at the 9-position esterified to the 2-hydroxyethyl chain of the quaternary ammonium component. This configuration creates a bifunctional molecule with distinct hydrophobic (xanthene) and hydrophilic (quaternary ammonium) domains [3]. X-ray crystallography confirms the absence of chiral centers due to molecular symmetry at the quaternary nitrogen and the xanthene carbonyl junction, indicating propantheline exists as a single stereoisomer without enantiomeric forms [6]. The ionic nature arises from the fixed positive charge on the nitrogen atom balanced by a bromide counterion, which significantly influences its solubility and reactivity [4].
[Br⁻] [CH₃-N⁺-(CH(CH₃)₂)₂-CH₂-CH₂-O-C(=O)-C₁₃H₉O] Where C₁₃H₉O represents the tricyclic xanthene system
Propantheline bromide displays high aqueous solubility (≥50 mg/mL in water at 20°C), attributable to its ionic character [6]. Despite this, the molecule exhibits substantial lipophilicity in its uncharged form, with a calculated logP (partition coefficient) of 2.29 [4]. This amphiphilic profile facilitates interaction with both aqueous biological fluids and lipid membranes. The compound is a strong electrolyte, fully dissociating in solution to yield a cationic species with a fixed positive charge localized on the quaternary nitrogen [8]. This ionization state persists across physiological pH ranges (1–8), making pH-dependent ionization changes irrelevant for its absorption or distribution behavior [2] [6].
The polar surface area (PSA) is 35.53 Ų, primarily contributed by the ester oxygen and the charged nitrogen. Hydrogen bonding capacity is limited to two acceptors (ester oxygen and bromide ion) with no hydrogen bond donors, reducing molecular adhesion in solid state and enhancing water solubility [4]. The crystalline form melts at 318–322°F (159–161°C), consistent with ionic lattice structures [8].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Condition |
---|---|---|
Molecular Weight | 448.42 g/mol | - |
Melting Point | 159–161°C | - |
Water Solubility | ≥50 mg/mL | 20°C |
logP (Partition Coefficient) | 2.29 (predicted) | Octanol/water |
Polar Surface Area | 35.53 Ų | Computational |
pKa | ~9.0 (quaternary ammonium) | Estimated |
The industrial synthesis of propantheline bromide follows a two-step quaternization-esterification sequence [3] [6]:
Quaternization Reaction:Diisopropylmethylamine reacts with 2-bromoethanol in anhydrous acetone under reflux to form [2-hydroxyethyl]diisopropylmethylammonium bromide. This intermediate is isolated via solvent evaporation and recrystallization.
Esterification:The quaternary ammonium bromide intermediate undergoes esterification with 9-xanthenecarbonyl chloride (derived from xanthene-9-carboxylic acid via thionyl chloride treatment) in dry dichloromethane. Triethylamine serves as an acid scavenger:
R-OH + Cl-C(=O)-Xanthene → R-OC(=O)-Xanthene + HCl
Product purification involves washing, solvent removal, and recrystallization from isopropanol/ether mixtures, yielding white crystals with ≥97% purity (TLC) [6].
Key intermediates:
Design of Soft Analogs: Research has developed metabolically labile analogs by replacing the methyl group with biodegradable ester linkages (e.g., chloromethyl ester of 9-methylxanthene-9-carboxylic acid). These derivatives retain antimuscarinic activity but hydrolyze rapidly in physiological media to inactive metabolites, reducing systemic toxicity [3].
Propantheline bromide undergoes rapid hydrolytic degradation in physiological environments, primarily via esterase-mediated cleavage of the ester bond linking the xanthene moiety to the quaternary ammonium chain [5]. The major metabolic pathway yields two inactive fragments: xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide [5]. In vitro studies in human plasma show a hydrolysis half-life of <1 hour, significantly shorter than the in vivo plasma elimination half-life (~1.6 hours) due to distribution effects [5].
Chemical stability studies indicate susceptibility to alkaline hydrolysis, with accelerated degradation at pH >7.0. The compound remains stable in acidic conditions (gastric pH) but degrades in intestinal fluids, limiting its bioavailability to ~10% [3] [5]. Solid-state stability is high when protected from moisture and light, with no significant decomposition observed at 25°C over 24 months [5].
Table 2: Stability Parameters
Condition | Degradation Rate | Primary Degradation Product |
---|---|---|
Human plasma (37°C) | t₁/₂ = 0.8 hours | Xanthene-9-carboxylic acid |
Simulated gastric fluid (pH 1.2) | <5% loss in 2 hours | None detected |
Simulated intestinal fluid (pH 6.8) | t₁/₂ = 45 minutes | Hydrolyzed ester |
Alkaline solution (pH 9.0) | t₁/₂ = 15 minutes | Hydrolyzed ester |
Soft Analog Stability: Engineered analogs incorporating metabolically labile groups (e.g., ester-linked alkyl chains) exhibit 3–5 times faster hydrolysis rates than propantheline while maintaining comparable receptor affinity. This confirms the feasibility of designing rapidly degradable anticholinergics with improved safety profiles [3].
Table 3: Systematic Compound Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | methylbis(propan-2-yl)[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide |
CAS Registry Number | 50-34-0 (bromide salt) / 298-50-0 (cation) |
Synonyms | Pro-Banthine®; Ercoril; Methaphyllin; Kivatin; SC 3171 |
Molecular Formula | C₂₃H₃₀BrNO₃ |
SMILES | [Br-].CC(C)N+(CCOC(=O)C1C2=CC=CC=C2OC2=CC=CC=C12)C(C)C |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1